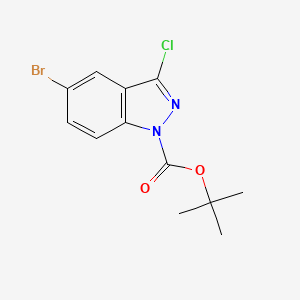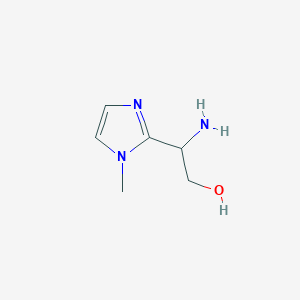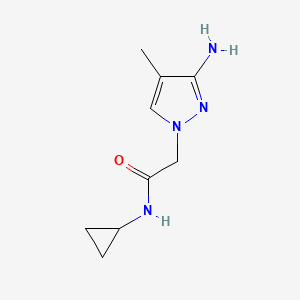![molecular formula C11H19BrO B13080697 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13080697.png)
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[221]heptane is a bicyclic compound with a unique structure that includes a bromomethyl group and a methoxy group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include hydrocarbons.
科学的研究の応用
2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials
作用機序
The mechanism of action of 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the methoxy group can be converted to a carbonyl group through the loss of electrons .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)bicyclo[2.2.1]heptane: Lacks the methoxy group, making it less versatile in certain reactions.
2-Methoxy-3,3-dimethylbicyclo[2.2.1]heptane: Lacks the bromomethyl group, limiting its use in substitution reactions.
2-(Bromomethyl)-2-[2-(2-methoxyethoxy)ethoxy]-3,3-dimethylbicyclo[2.2.1]heptane: Contains additional ethoxy groups, making it more complex and potentially more reactive
Uniqueness
The presence of both a bromomethyl group and a methoxy group in 2-(Bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane makes it a versatile compound for various chemical transformations. This dual functionality allows it to participate in a wide range of reactions, making it valuable in synthetic organic chemistry.
特性
分子式 |
C11H19BrO |
|---|---|
分子量 |
247.17 g/mol |
IUPAC名 |
2-(bromomethyl)-2-methoxy-3,3-dimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19BrO/c1-10(2)8-4-5-9(6-8)11(10,7-12)13-3/h8-9H,4-7H2,1-3H3 |
InChIキー |
OEEBFTXFPMGIRA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1(CBr)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)





![1-[(3-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080666.png)







